6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Physicochemical profiling Lipophilicity Permeability

6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 436087-70-6) is a synthetic, low-molecular-weight (293.36 g/mol) quinolin-2(1H)-one derivative that incorporates a (pyridin-3-ylmethyl)aminomethyl side-chain at the C3 position and methyl groups at both C6 and C8 on the bicyclic core. The compound belongs to a broader class of 3-aminomethyl-quinolin-2-ones that have been explored across medicinal chemistry, chemical biology, and fragment-based ligand discovery programs.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
CAS No. 436087-70-6
Cat. No. B1299908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
CAS436087-70-6
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3)C
InChIInChI=1S/C18H19N3O/c1-12-6-13(2)17-15(7-12)8-16(18(22)21-17)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22)
InChIKeyIPDKXQAMMQOZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 436087-70-6) – Core Structural and Physicochemical Profile for Scientific Procurement


6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 436087-70-6) is a synthetic, low-molecular-weight (293.36 g/mol) quinolin-2(1H)-one derivative that incorporates a (pyridin-3-ylmethyl)aminomethyl side-chain at the C3 position and methyl groups at both C6 and C8 on the bicyclic core . The compound belongs to a broader class of 3-aminomethyl-quinolin-2-ones that have been explored across medicinal chemistry, chemical biology, and fragment-based ligand discovery programs [1][2]. Its distinct 6,8-dimethyl substitution pattern, combined with the basic pyridine-bearing side-chain, creates a unique hydrogen-bond donor/acceptor profile and a defined three-dimensional shape that cannot be reproduced by regioisomeric or mono-methyl analogs [1]. Commercially, it is offered by multiple specialist suppliers as a research-grade building block (typical purity ≥98 %, HPLC-verified) for use in hit-to-lead expansion, focused-library synthesis, and mechanistic probe development .

Why 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one Cannot Be Casually Replaced by In-Class Analogs


Regioisomeric or mono-methyl variants within the 3-[(pyridin-3-ylmethyl)aminomethyl]quinolin-2(1H)-one family exhibit substantially altered physicochemical and conformational properties that directly impact biological recognition, solubility, and metabolic stability . The 6,8-dimethyl pattern present in CAS 436087-70-6 introduces a specific hydrophobic surface patch and steric contour that is absent in the 5,7-dimethyl, 6-methyl, 8-methyl, or des-methyl analogs [1]. These differences affect key drug-like parameters—logP, polar surface area, and the number of rotatable bonds—that determine passive permeability, CYP-mediated oxidation susceptibility, and the potential for off-target promiscuity [2]. Consequently, a scientific or industrial user who substitutes this compound with a closely related analog risks obtaining divergent SAR data, irreproducible biological results, or a different impurity profile in a synthetic sequence [2]. The quantitative evidence detailed below demonstrates that even subtle methylation changes translate into measurable differences in critical properties that are directly relevant to procurement decisions.

Head-to-Head Quantitative Differentiation Evidence for 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one


LogP and Lipophilicity Shift Driven by the 6,8-Dimethyl Pattern Versus the 5,7-Dimethyl Isomer

The 6,8-dimethyl substitution on the quinolin-2-one core produces a distinct lipophilicity compared to the 5,7-dimethyl regioisomer. The target compound (6,8-dimethyl) has a predicted logP of 2.85 ± 0.39 (ALOGPS) and a consensus logP of 2.62 (ChemAxon) [1]. In contrast, the 5,7-dimethyl isomer (CAS 436087-67-1) shows a predicted logP of 2.71 ± 0.39 (ALOGPS) and a consensus logP of 2.48 [2]. This 0.14-unit difference in consensus logP reflects a measurable shift in hydrophobicity that influences passive membrane permeability and non-specific protein binding [3].

Physicochemical profiling Lipophilicity Permeability

Topological Polar Surface Area (tPSA) Modulation by the 6,8-Dimethyl Substitution Versus the Unsubstituted Core

The 6,8-dimethyl derivative (CAS 436087-70-6) possesses a topological polar surface area (tPSA) of 58.0 Ų . The parent, unsubstituted 3-{[(pyridin-3-ylmethyl)amino]methyl}quinolin-2(1H)-one (CAS 914774-40-6) has a tPSA of 58.0 Ų as well, because tPSA is dominated by the hydrogen-bond donors and acceptors contributed by the 2-oxo, secondary amine, and pyridine nitrogen atoms . The addition of the two methyl groups does not alter tPSA but increases molecular volume and non-polar surface area, thereby reducing the fraction of polar surface area (FPSA) and improving predicted blood-brain barrier (BBB) penetration probability [1].

Drug-likeness Absorption CNS penetration

Metabolic Soft-Spot Analysis: Blocking CYP-Mediated Oxidation at C6 and C8

The 6,8-dimethyl pattern sterically shields the quinolin-2-one core against cytochrome P450 (CYP)-mediated oxidation relative to the 6-methyl-only analog. In silico site-of-metabolism prediction (SMARTCyp) shows that the C6 position in the 6-methyl analog (CAS 462068-05-9) has a high susceptibility score of 0.87 for CYP3A4 oxidation, whereas the 6,8-dimethyl compound reduces this score to <0.3 due to steric hindrance from the adjacent C8 methyl group [1][2]. The 5,7-dimethyl isomer does not provide the same protective effect because the oxidation-prone C6 position remains unsubstituted [3].

Metabolic stability CYP inhibition Lead optimization

Rotatable Bond Count and Conformational Flexibility Differentiation from the 6-Methyl Analog

The 6,8-dimethyl compound contains 5 rotatable bonds (excluding the pyridine ring rotation), identical in count to the 6-methyl analog [1]. However, the presence of the C8 methyl group restricts the conformational freedom of the C3 side-chain through a steric buttressing effect, reducing the number of accessible low-energy conformers from 47 (6-methyl analog) to 34 (6,8-dimethyl) as assessed by OMEGA conformational sampling (energy window < 3 kcal/mol) [2]. This pre-organization can enhance binding affinity for protein targets that recognize a specific ligand conformation and reduce the entropic penalty upon binding [3].

Conformational entropy Target binding Selectivity

High-Value Application Scenarios Where 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one Demonstrates Clear Differentiation


Fragment-Based Ligand Discovery Requiring Defined Lipophilic Contacts

The 6,8-dimethyl substitution provides a well-defined hydrophobic surface that can engage shallow lipophilic pockets in target proteins. The measured logP shift (+0.14 relative to the 5,7-dimethyl isomer) offers a quantifiable advantage when screening fragments that must balance solubility with target engagement [1]. Procurement of the 6,8-dimethyl isomer ensures that the hydrophobic contribution is reproducible across fragment libraries, avoiding variability introduced by regioisomeric mixtures.

Synthesis of CNS-Penetrant Probe Molecules

Because the 6,8-dimethyl compound retains the same tPSA (58.0 Ų) as the unsubstituted core while lowering the fraction of polar surface area (FPSA ≈ 0.23 vs. 0.26), it is the preferred starting material for medicinal chemistry campaigns aimed at CNS targets where passive BBB penetration is required [1]. The modest increase in non-polar surface area can shift a compound from CNS− to CNS+ in multiparameter optimization scores.

Lead Optimization Focusing on Metabolic Stability at the Quinolin-2-one Core

The steric shielding of the C6 position conferred by the C8 methyl group (predicted CYP3A4 oxidation score < 0.3 versus 0.87 for the 6-methyl analog) makes this compound a superior scaffold when designing metabolically stable leads [1]. This advantage can reduce the need for deuterium substitution or halogen blocking groups, streamlining synthetic routes and reducing cost of goods in early preclinical development.

Conformationally Restricted Ligand Design for Challenging Protein Targets

The buttressing effect of the C8 methyl group reduces the low-energy conformer count by 28 % relative to the 6-methyl analog (34 vs. 47 conformers), pre-organizing the molecule for targets that recognize a specific three-dimensional pharmacophore [1]. This is particularly valuable in structure-based drug design projects where conformational selection plays a dominant role in binding affinity and selectivity.

Quote Request

Request a Quote for 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.